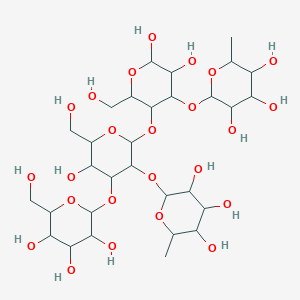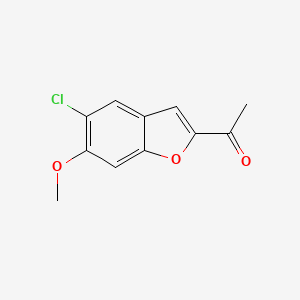![molecular formula C14H20FN B12078449 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluorine atom in the phenyl ring of this compound adds unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-Fluoro-phenyl)-propylamine.
Cyclization: The amine is then subjected to cyclization with a suitable reagent, such as 1,5-dibromopentane, to form the piperidine ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-propoxyphenylboronic acid
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
Uniqueness
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall reactivity compared to similar compounds without the fluorine atom.
特性
分子式 |
C14H20FN |
|---|---|
分子量 |
221.31 g/mol |
IUPAC名 |
4-[3-(3-fluorophenyl)propyl]piperidine |
InChI |
InChI=1S/C14H20FN/c15-14-6-2-5-13(11-14)4-1-3-12-7-9-16-10-8-12/h2,5-6,11-12,16H,1,3-4,7-10H2 |
InChIキー |
ZVPHXQKSGDGSLH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCCC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


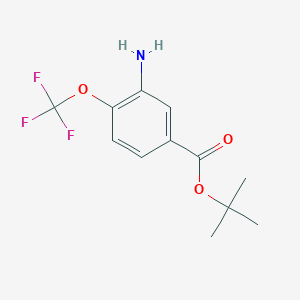

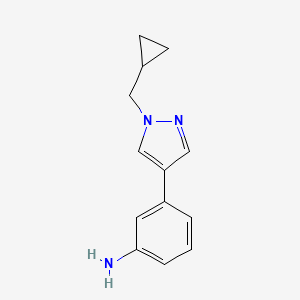


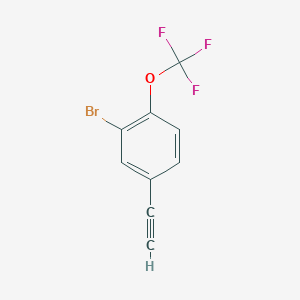

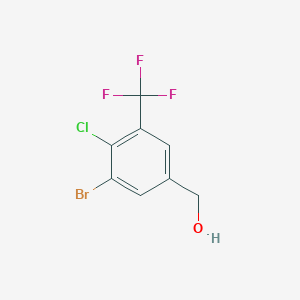
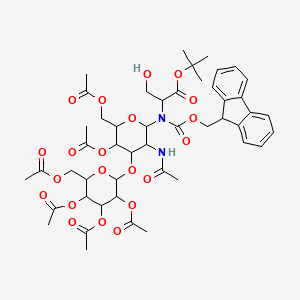

![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
